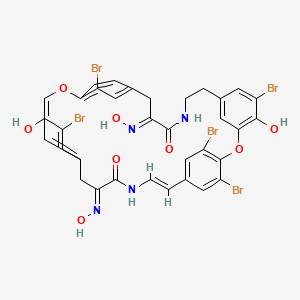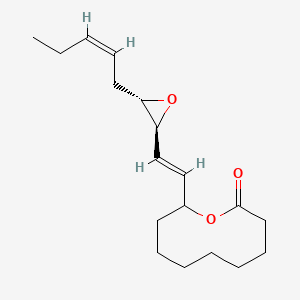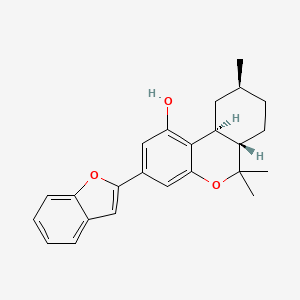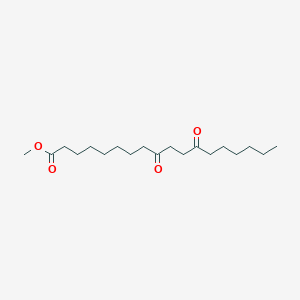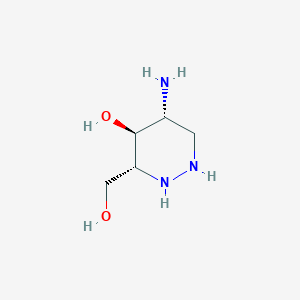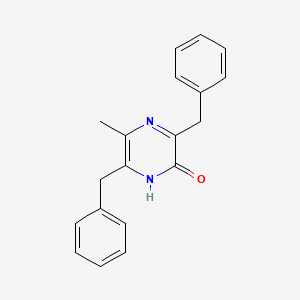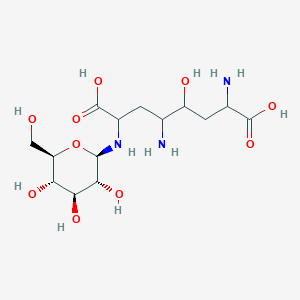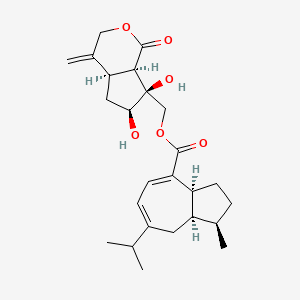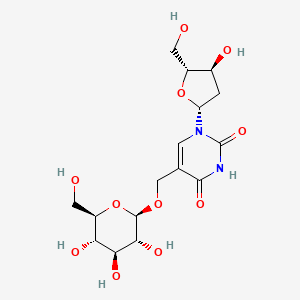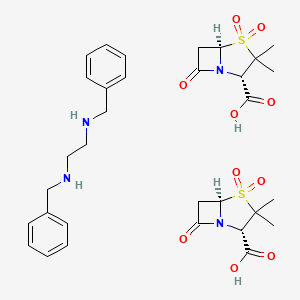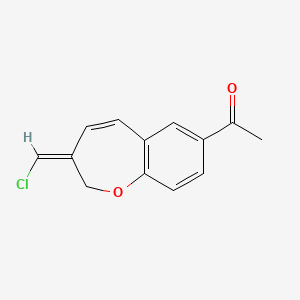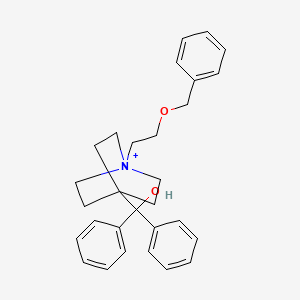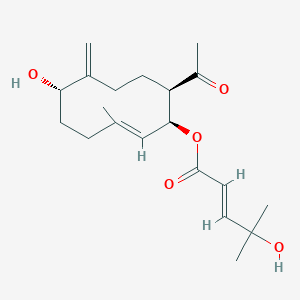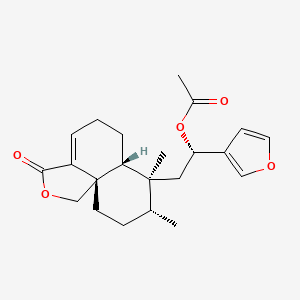
Tanabalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tanabalin is a natural substance and extractive . It belongs to the class of organic compounds known as diterpene lactones . It is an insect antifeedant isolated from Tanacetum balsamita .
Molecular Structure Analysis
The molecular weight of Tanabalin is 372.46116000 and its formula is C22 H28 O5 . The absolute structure of Tanabalin was determined by X-ray crystallography .Physical And Chemical Properties Analysis
Tanabalin is soluble in water (0.2259 mg/L @ 25 °C estimated) . Its XlogP3 is 4.30 (estimated) .Wissenschaftliche Forschungsanwendungen
Quantitative Analysis in Herbal Products
Tanabalin is identified as a key bioactive compound in Egletes viscosa (L.) Less, a tropical aromatic herb known for its gastroprotective properties. A study by Carvalho et al. (2019) developed a method using ultra-performance liquid chromatography coupled to electrospray ionization and mass spectrometry (UPLC‐ESI‐MS) for the simultaneous determination of flavonoids and diterpenes, including tanabalin, in E. viscosa herbal products. The quantification of tanabalin in various samples demonstrated the method's sensitivity and reliability, emphasizing its potential for quality control of herbal products containing tanabalin (Carvalho et al., 2019).
Potential Anti-inflammatory and Antinociceptive Effects
Tanabalin, specifically 12-acetoxyhawtriwaic acid lactone isolated from the flower buds of Egletes viscosa, was examined for its potential anti-inflammatory and antinociceptive effects. The study by Melo et al. (2006) revealed that tanabalin significantly attenuated capsaicin-induced ear edema and nociception in mice, suggesting a role in inhibiting acute neurogenic inflammation. This effect was possibly linked to capsaicin-sensitive TRPV1-receptors, endogenous adenosine, and ATP-sensitive potassium channels, highlighting tanabalin's potential in treating inflammatory conditions (Melo et al., 2006).
Eigenschaften
CAS-Nummer |
179094-52-1 |
|---|---|
Produktname |
Tanabalin |
Molekularformel |
C22H28O5 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
[(1S)-2-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]-1-(furan-3-yl)ethyl] acetate |
InChI |
InChI=1S/C22H28O5/c1-14-7-9-22-13-26-20(24)17(22)5-4-6-19(22)21(14,3)11-18(27-15(2)23)16-8-10-25-12-16/h5,8,10,12,14,18-19H,4,6-7,9,11,13H2,1-3H3/t14-,18+,19-,21+,22-/m1/s1 |
InChI-Schlüssel |
DZAYTXGDCMMRGZ-MHMMHEKKSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)C[C@@H](C4=COC=C4)OC(=O)C |
SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=COC=C4)OC(=O)C |
Kanonische SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=COC=C4)OC(=O)C |
Synonyme |
(1S)-2-((6aR,7S,8R,10aS)-7,8-Dimethyl-3-oxo-3,5,6,6a,7,8,9,10-octahydronaphtho(1,8a-c)furan-7-yl)-1-(3-furyl)ethyl acetate 1H-naphtho(1,8a-c)furan-3(5H)-one, 7-((2S)-2-(acetyloxy)-2-(3-furanyl)ethyl)-6,6a,7,8,9,10-hexahydro-7,8-dimethyl-, (6aR,7S,8R,10aS)- tanabalin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



